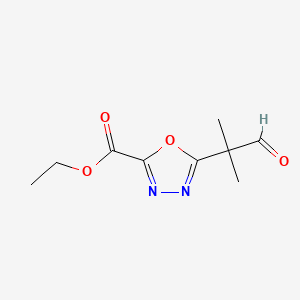

Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate

Description

Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-methyl-1-oxopropan-2-yl (a branched ketone) group and at position 2 with an ethyl carboxylate moiety. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, making it a versatile scaffold in medicinal and materials chemistry.

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate |

InChI |

InChI=1S/C9H12N2O4/c1-4-14-7(13)6-10-11-8(15-6)9(2,3)5-12/h5H,4H2,1-3H3 |

InChI Key |

RPYIGBPIJBBNBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-methyl-2-oxopropanoic acid under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of catalysts such as copper or palladium can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Oxadiazole derivatives with additional oxygen functionalities.

Reduction: Hydrazine derivatives.

Substitution: Various substituted oxadiazole esters.

Scientific Research Applications

Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 of the 1,3,4-oxadiazole ring significantly influences physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Thermal Stability: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate () has a melting point of 289.1°C, suggesting high thermal stability common to oxadiazoles. The target compound’s branched ketone may lower melting points due to reduced crystallinity .

- Purity : Analogs like compound 16 () achieve >95% purity via UPLC, a benchmark for such derivatives .

Key Research Findings

- Structural Characterization: Most analogs are validated via HRMS, NMR, and IR (e.g., ).

- Structure-Activity Relationships (SAR): Aryl substituents (e.g., phenyl, 4-methoxyphenyl) enhance π-π stacking but reduce solubility. Polar groups (e.g., aminomethyl, ketone) improve bioavailability and target engagement .

Biological Activity

Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is with a molecular weight of 186.18 g/mol. The structure features an oxadiazole ring, which is known for enhancing the lipophilicity and bioavailability of compounds, allowing for effective interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate has shown promising results in vitro against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HUH7 (Liver carcinoma) | 10.1 | |

| HCT116 (Colorectal) | Moderate | |

| HeLa (Cervical) | Moderate |

In a comparative study, certain derivatives exhibited better cytotoxicity than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating a potential for development as effective anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been extensively studied. Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate demonstrated moderate to significant activity against various microbial strains. The mechanism often involves the inhibition of vital enzymes or disruption of cellular membranes.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Mycobacterium tuberculosis | Potent |

The biological activity of Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is attributed to its ability to interact with specific molecular targets. For instance, some studies have indicated that these compounds can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells . Additionally, docking studies suggest that these compounds can bind effectively to topoisomerase I, disrupting DNA replication in cancer cells .

Case Studies and Research Findings

- Anticancer Efficacy : A study reported that derivatives with similar structures exhibited IC50 values ranging from 0.47 to 1.4 µM against TS proteins, showcasing their potential as anticancer agents .

- Antimicrobial Properties : Research indicated that certain oxadiazole derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances membrane permeability and interaction with microbial enzymes .

- Toxicity and Safety Profiles : In silico studies have also been conducted to assess the toxicity profiles of these compounds. Predictions suggest that many derivatives possess favorable safety profiles alongside their therapeutic activities .

Q & A

Basic: What are the optimized synthetic routes for Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate, and how can researchers improve reaction yields?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazides with activated carbonyl derivatives, followed by esterification. Key steps include:

- Reagent Selection : Use phosphoryl chloride (POCl₃) as a cyclizing agent under nitrogen atmosphere to minimize side reactions .

- Solvent Optimization : Dichloromethane or THF is preferred for solubility and stability of intermediates.

- Purification : Flash chromatography (e.g., diethyl ether/dichloromethane, 1:10 v/v) effectively isolates the product .

- Yield Improvement : Adjust stoichiometry (e.g., 1.2 equivalents of acylating agents) and monitor reaction temperature (65–80°C) to suppress byproducts .

Basic: How can spectroscopic techniques (NMR, IR, Mass) be employed to confirm the structure of this oxadiazole derivative?

Methodological Answer:

- ¹H/¹³C NMR : Analyze the ethyl ester group (δ ~4.3–4.5 ppm for CH₂CH₃ and δ ~1.3–1.4 ppm for CH₃). The oxadiazole ring protons are deshielded (δ 8.0–8.5 ppm), while the 2-methyl-1-oxopropan-2-yl group shows a singlet at δ ~2.1 ppm (CH₃) and δ ~1.5 ppm (quaternary carbon) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and ketone groups) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the loss of COOEt or C(CH₃)₂CO groups .

Advanced: How can density functional theory (DFT) studies enhance the understanding of this compound’s electronic properties and reactivity?

Methodological Answer:

- Computational Setup : Use Gaussian or ORCA software with B3LYP/6-311G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps .

- Reactivity Insights : Analyze electron density distribution to predict nucleophilic/electrophilic sites. For example, the oxadiazole ring’s N-atoms are electron-deficient, making them reactive toward electrophiles .

- Validation : Compare DFT-predicted vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine computational models .

Advanced: What strategies resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement and WinGX for data integration. SHELXL’s robust algorithms handle anisotropic displacement parameters and twinning .

- Data Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density. Adjust occupancy factors for disordered atoms .

- Case Study : For ambiguous bond lengths, cross-validate with DFT-optimized geometries or neutron diffraction data .

Intermediate: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced GABAA receptor affinity?

Methodological Answer:

- Key Modifications :

- Assays : Use radioligand binding assays (³H-flunitrazepam displacement) to quantify affinity. IC₅₀ values <100 nM indicate high potency .

Basic: What safety protocols are critical during handling and storage of this compound?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Avoid water-reactive conditions (e.g., moisture-sensitive intermediates) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Label with GHS codes for flammability (H228) and toxicity (H302) .

Advanced: How can researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., diazepam for GABAA assays) and normalize data to cell viability (MTT assay) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Replicate experiments (n ≥ 3) to ensure reproducibility .

- Mechanistic Studies : Combine SPR (surface plasmon resonance) and molecular docking to validate target engagement .

Intermediate: What chromatographic techniques are optimal for purifying this compound and its analogs?

Methodological Answer:

- Normal-Phase HPLC : Use silica columns with hexane/ethyl acetate gradients (70:30 to 50:50) for baseline separation .

- Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for polar analogs. Monitor at λ = 254 nm .

- TLC Validation : Spot purity using silica plates (Rf ~0.5 in EtOAc/hexane) and iodine vapor visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.